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Compound of Interest

Compound Name: 1-Methylindoline

Cat. No.: B1632755

Introduction

1-Methylindoline, a heterocyclic amine, serves as a crucial structural motif in a variety of
biologically active compounds and functional materials. Its unique electronic and
conformational properties make it a valuable building block for drug development professionals
and researchers in medicinal and materials chemistry. A thorough understanding of its
spectroscopic characteristics is paramount for unambiguous identification, purity assessment,
and the elucidation of its role in complex molecular architectures. This guide provides an in-
depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 1-methylindoline, offering insights from a field-proven perspective
to aid researchers in their scientific endeavors.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-methylindoline, comprising a benzene ring fused to a five-
membered nitrogen-containing ring with a methyl group on the nitrogen atom, dictates its
characteristic spectroscopic signatures. The dihydro nature of the pyrrole ring, in contrast to its
aromatic counterpart indole, introduces aliphatic protons and carbons, which are clearly
distinguishable in NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 1-methylindoline, both 1H and 3C NMR provide a detailed map of the
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molecular environment.

'H NMR Spectroscopy

The proton NMR spectrum of 1-methylindoline is characterized by distinct signals for the
aromatic protons, the aliphatic protons of the five-membered ring, and the N-methyl protons.

Table 1: *H NMR Spectroscopic Data for 1-Methylindoline

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.1-7.2 Multiplet 2H Aromatic (H-5, H-6)
~6.6-6.7 Multiplet 2H Aromatic (H-4, H-7)
~3.3 Triplet 2H Aliphatic (H-2)
~2.9 Triplet 2H Aliphatic (H-3)
~2.7 Singlet 3H N-Methyl (N-CHs3)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Interpretation and Experimental Causality:

The aromatic protons resonate in the downfield region (~6.6-7.2 ppm) due to the deshielding
effect of the ring current. Their multiplet patterns arise from spin-spin coupling with neighboring
aromatic protons. The protons on the aliphatic portion of the five-membered ring (H-2 and H-3)
appear as triplets in the upfield region (~2.9-3.3 ppm) due to coupling with each other. The
singlet at approximately 2.7 ppm is characteristic of the three equivalent protons of the N-
methyl group, which have no adjacent protons to couple with. The choice of a deuterated
solvent, such as chloroform-d (CDCIs), is standard for non-polar to moderately polar analytes
like 1-methylindoline, as it provides a clear spectral window and is cost-effective.

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Table 2: 13C NMR Spectroscopic Data for 1-Methylindoline

Chemical Shift (8) ppm Assignment

~152 Aromatic (C-7a)

~127-130 Aromatic (C-4, C-5, C-6, C-3a)
~106-118 Aromatic (C-7)

~55 Aliphatic (C-2)

~35 N-Methy!l (N-CHs)

~29 Aliphatic (C-3)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Interpretation and Experimental Causality:

The aromatic carbons exhibit signals in the downfield region (~106-152 ppm). The quaternary
carbons (C-3a and C-7a) typically show lower intensity peaks. The aliphatic carbons of the
indoline ring (C-2 and C-3) and the N-methyl carbon resonate in the upfield region. The
chemical shift of C-2 is further downfield than C-3 due to its proximity to the electronegative
nitrogen atom. Proton-decoupled 13C NMR is the standard experiment performed to simplify the
spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The IR spectrum of 1-methylindoline displays characteristic absorption bands
corresponding to its aromatic and aliphatic C-H bonds, C=C bonds of the aromatic ring, and C-
N bonds.

Table 3: Key IR Absorption Bands for 1-Methylindoline
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Wavenumber (cm~?) Intensity Assignment
~3050-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1350-1250 Medium-Strong Aromatic C-N Stretch

Note: Frequencies are approximate.
Interpretation and Experimental Causality:

The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature,
distinguishing it from fully aromatic or fully saturated compounds. The aromatic C=C stretching
bands confirm the presence of the benzene ring. The C-N stretching vibration of the aromatic
amine is also a prominent feature.[1][2][3] For liquid samples like 1-methylindoline, the
simplest and most common sampling technique is to place a thin film of the neat liquid between
two salt plates (NaCl or KBr), which are transparent to IR radiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for 1-Methylindoline

miz Relative Intensity Assighment

133 High Molecular lon [M]*
132 High [M-H]*

118 Moderate [M-CHs]*

Note: Fragmentation patterns can vary based on the ionization method and energy.

Interpretation and Experimental Causality:
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The mass spectrum of 1-methylindoline, typically obtained via electron ionization (El), shows
a prominent molecular ion peak at an m/z of 133, corresponding to its molecular weight.[4] A
significant peak at m/z 132 is due to the loss of a hydrogen atom, a common fragmentation
pathway for cyclic amines.[5] The fragment at m/z 118 arises from the loss of the N-methyl
group. The choice of El as an ionization method is standard for volatile and thermally stable
small molecules, as it reliably produces a characteristic and reproducible fragmentation pattern.

[6]7]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible
spectroscopic data.

NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 1-methylindoline in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs) in a clean, dry 5 mm NMR tube.[8]

e Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

e Data Acquisition: Acquire the *H and 3C NMR spectra using standard instrument
parameters. For *H NMR, a sufficient number of scans should be averaged to obtain a good
signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is typically used.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

FTIR Spectroscopy

o Sample Preparation: Place a drop of neat 1-methylindoline liquid onto one KBr or NaCl salt
plate and gently place a second plate on top to create a thin film.[9]

o Background Spectrum: Acquire a background spectrum of the empty sample compartment to
subtract atmospheric contributions (CO2, H20).

o Sample Spectrum: Place the prepared salt plates in the instrument's sample holder and
acquire the sample spectrum.
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» Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1-methylindoline in a volatile organic
solvent (e.g., dichloromethane or methanol).

e GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable
capillary column to separate the analyte from any impurities.

e lonization: The eluent from the GC is introduced into the mass spectrometer's ion source,
where it is ionized, typically by electron ionization (El) at 70 eV.[6][7]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the
mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Molecular Structure and Key Spectroscopic Features

Caption: Molecular structure of 1-methylindoline with key *H NMR assignments.
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Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic analysis of 1-methylindoline.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating
system for the identification and characterization of 1-methylindoline. By understanding the
principles behind NMR, IR, and MS, and by following standardized experimental protocols,
researchers can confidently utilize this valuable molecule in their drug discovery and materials
science endeavors. The interplay of data from these orthogonal techniques offers a robust
confirmation of the molecular structure, ensuring the scientific integrity of subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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